8-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-methylpropyl)oxy)thiochroman fumarate
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Overview
Description
8-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-methylpropyl)oxy)thiochroman fumarate is a complex organic compound that has garnered interest in the scientific community due to its potential therapeutic applications. This compound is known for its interaction with various receptors in the body, making it a candidate for research in pharmacology and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-methylpropyl)oxy)thiochroman fumarate typically involves multiple steps. The initial step often includes the formation of the piperazine derivative, which is then reacted with a thiochroman derivative under specific conditions to form the desired compound. The reaction conditions usually involve the use of solvents like acetonitrile and catalysts such as Yb(OTf)3 to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis machines can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
8-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-methylpropyl)oxy)thiochroman fumarate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols.
Scientific Research Applications
8-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-methylpropyl)oxy)thiochroman fumarate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its interaction with various biological receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels and other tissues. By binding to these receptors, the compound can modulate various physiological responses, making it a potential candidate for treating conditions like hypertension and anxiety .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also interacts with alpha1-adrenergic receptors.
Naftopidil: Used to treat benign prostatic hyperplasia by targeting alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that acts on alpha1-adrenergic receptors.
Uniqueness
What sets 8-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-methylpropyl)oxy)thiochroman fumarate apart is its unique chemical structure, which allows for specific interactions with alpha1-adrenergic receptors. This specificity can lead to more targeted therapeutic effects with potentially fewer side effects compared to other compounds.
Properties
CAS No. |
153804-52-5 |
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Molecular Formula |
C28H36N2O6S |
Molecular Weight |
528.7 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)-2-methylpropyl]-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C24H32N2O2S.C4H4O4/c1-19(18-28-23-11-5-7-20-8-6-16-29-24(20)23)17-25-12-14-26(15-13-25)21-9-3-4-10-22(21)27-2;5-3(6)1-2-4(7)8/h3-5,7,9-11,19H,6,8,12-18H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
SOGCBACRRQACFZ-WLHGVMLRSA-N |
Isomeric SMILES |
CC(CN1CCN(CC1)C2=CC=CC=C2OC)COC3=CC=CC4=C3SCCC4.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(CN1CCN(CC1)C2=CC=CC=C2OC)COC3=CC=CC4=C3SCCC4.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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